hCE1 Inhibition Potency of 4-Isopropylphenyl Diphenyl Phosphate (4IPPDPP) vs Triphenyl Phosphate (TPHP) in Purified Human Liver Carboxylesterase Assay
In a panel of 15 organophosphate ester flame retardants evaluated against purified human liver carboxylesterase (hCE1), both triphenyl phosphate (TPHP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) exhibited IC50 values below 100 nM, placing them among the four most potent hCE1 inhibitors tested [1]. This shared high-potency inhibition profile establishes functional equivalence in hCE1-mediated drug interaction risk potential, distinguishing both compounds from the majority of OPEs in the panel that showed IC50 values above 100 nM. The Ki for TPHP against hCE1-mediated imidapril activation was 49.0 nM, while 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) showed Ki = 17.9 nM, providing benchmark comparators for the structural class [1].
| Evidence Dimension | hCE1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | <100 nM (4-isopropylphenyl diphenyl phosphate, 4IPPDPP) |
| Comparator Or Baseline | Triphenyl phosphate (TPHP): <100 nM; 2-ethylhexyl diphenyl phosphate (EHDPHP): <100 nM; 4-tert-butylphenyl diphenyl phosphate (4tBPDPP): <100 nM |
| Quantified Difference | All four compounds fall in the same high-potency category (<100 nM) versus 11 other OPEs with IC50 >100 nM |
| Conditions | Purified human liver carboxylesterase (hCE1) enzymatic assay, in vitro |
Why This Matters
Procurement decisions involving aryl phosphates in applications with human exposure potential must account for hCE1 inhibition profiles, as this enzyme is critical for activation of prodrugs including the ACE inhibitor imidapril; compounds with IC50 <100 nM carry elevated drug interaction risk relative to lower-potency alternatives.
- [1] Phillips AL, et al. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. Toxicological Sciences, 2019, 171(2): 421-430 View Source
